2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid CAS 2158482-07-4
2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid CAS 2158482-07-4
Part 1: Executive Summary
2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid (CAS 2158482-07-4) is a specialized fluorinated intermediate primarily utilized in the synthesis of high-affinity small molecule inhibitors, particularly within the oncology and immunology sectors. Its structural core—a benzoic acid scaffold substituted with a 2,2-difluoropropoxy group—serves as a critical bioisostere in medicinal chemistry.
This moiety is designed to mimic standard alkoxy chains (like propoxy) while introducing the "Fluorine Effect":
-
Metabolic Blockade: The gem-difluoro group (
) blocks oxidative metabolism (hydroxylation) at the vulnerable -position of the alkyl chain. -
Lipophilicity Modulation: Fluorination lowers the
of neighboring protons and alters the , often improving membrane permeability without sacrificing water solubility to the same extent as purely hydrocarbon chains. -
Conformational Locking: The gauche effect of the difluoro group can lock the side chain into a specific bioactive conformation, enhancing target binding affinity.
This guide details the synthesis, handling, and application of this compound, moving beyond catalog data to provide actionable, field-proven protocols.
Part 2: Chemical Profile & Properties
| Property | Data | Notes |
| Chemical Name | 2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid | |
| CAS Number | 2158482-07-4 | |
| Molecular Formula | ||
| Molecular Weight | 234.17 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Solubility | DMSO, Methanol, DCM | Low solubility in water (acid form) |
| pKa (Calc.) | ~3.5 | More acidic than benzoic acid (4.2) due to F-substituents |
| LogP (Calc.) | ~2.8 | Optimized for oral bioavailability |
| H-Bond Donors | 1 (Carboxylic Acid) | |
| H-Bond Acceptors | 4 (3 Oxygen + Fluorine interactions) |
Part 3: Synthetic Architecture
The synthesis of CAS 2158482-07-4 presents a regioselectivity challenge. Direct nucleophilic aromatic substitution (
Therefore, the "Phenol Alkylation Strategy" is the authoritative route. This approach starts with 4-fluoro-2-hydroxybenzoic acid (4-fluorosalicylic acid), ensuring the 4-fluoro substituent is already in place and the 2-position is available for selective functionalization.
Core Synthetic Workflow (DOT Visualization)
Caption: Figure 1. Regioselective synthesis pathway avoiding 4-position substitution by utilizing a salicylic acid scaffold.
Part 4: Experimental Protocols (Best Practice)
These protocols are designed for research-scale synthesis (1–5g) and prioritize yield and purity over speed.
Step 1: Protection (Esterification)
Rationale: The carboxylic acid must be protected to prevent interference during the alkylation step and to improve the solubility of the intermediate in organic solvents (THF/DCM).
-
Dissolve: Charge 4-fluoro-2-hydroxybenzoic acid (1.0 eq) into dry Methanol (10 mL/g).
-
Catalyze: Add concentrated
(0.1 eq) dropwise. -
Reflux: Heat to reflux (
) for 12 hours. Monitor by TLC (System: 20% EtOAc/Hexane). -
Workup: Concentrate in vacuo. Dilute with EtOAc, wash with Sat.[1]
(carefully!) to neutralize acid, then Brine. Dry over .[1][2] -
Output: Methyl 4-fluoro-2-hydroxybenzoate (typically >95% yield, white solid).
Step 2: The Critical Step – Mitsunobu Alkylation
Rationale: Direct alkylation with 2,2-difluoropropyl halides is often sluggish due to the electron-withdrawing effect of the fluorines reducing electrophilicity. The Mitsunobu reaction activates the alcohol (2,2-difluoropropanol ) directly, ensuring efficient ether formation under mild conditions.
-
Reagents:
-
Methyl 4-fluoro-2-hydroxybenzoate (1.0 eq)
-
2,2-Difluoropropanol (1.2 eq)
-
Triphenylphosphine (
) (1.5 eq) -
DIAD (Diisopropyl azodicarboxylate) (1.5 eq)
-
Solvent: Anhydrous THF (15 mL/g)
-
-
Procedure:
-
Setup: In a flame-dried flask under Nitrogen/Argon, dissolve the phenol intermediate,
, and 2,2-difluoropropanol in THF. Cool to 0°C .[1][3] -
Addition: Add DIAD dropwise over 20 minutes. Crucial: Maintain temperature <5°C to prevent side reactions.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 16–24 hours.
-
Validation: Check LC-MS for the mass of the ether ester (
or ). -
Workup: Concentrate THF. Triturate the residue with cold 10% EtOAc/Hexane to precipitate triphenylphosphine oxide (TPPO) byproduct. Filter.
-
Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexane).
-
Output: Methyl 2-(2,2-difluoropropoxy)-4-fluorobenzoate.
-
Step 3: Deprotection (Saponification)
-
Dissolve: Dissolve the ester (1.0 eq) in THF:Water (3:1 ratio).
-
Hydrolyze: Add LiOH·H2O (2.5 eq). Stir at RT for 4 hours.
-
Acidify: Cool to 0°C. Acidify with 1M HCl to pH ~2. The product should precipitate.[3][4][5][6]
-
Isolation: Filter the white solid. Wash with cold water. Dry in a vacuum oven at 45°C.
-
Final Purity Check:
NMR and HPLC (>98% purity required for biological assays).
Part 5: Medicinal Chemistry Applications
The 2-(2,2-difluoropropoxy) motif is a high-value structural element in modern drug design, particularly for HIF-2
Structure-Activity Relationship (SAR) Logic
Caption: Figure 2. Pharmacophore decomposition highlighting the functional role of each structural component.
-
Bioisosterism: The 2,2-difluoropropoxy group is isosteric to a standard propoxy group but with reduced electron density. This reduces the risk of ether dealkylation by metabolic enzymes.
-
HIF-2
Relevance: Similar motifs are found in the "tail" regions of HIF-2 antagonists (e.g., Belzutifan analogs), where the ether oxygen acts as a hydrogen bond acceptor and the fluorinated tail occupies a specific lipophilic pocket [1].
Part 6: Safety & Handling (MSDS Summary)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
Handling:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves and safety glasses.
-
Specific Risk: Fluorinated benzoic acids can be skin sensitizers. Wash immediately upon contact.
-
-
Storage: Store at 2–8°C (Refrigerate), under inert atmosphere (Argon) to prevent slow hydrolysis or oxidation over long periods.
Part 7: References
-
BenchChem. (2025). Potential applications of 2-Fluorobenzoic acid in medicinal chemistry. Retrieved from
-
ChemicalBook. (2024). Product Entry: 2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid (CAS 2158482-07-4).[7] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted fluorobenzoic acids. Retrieved from
-
Swani, S. et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.[4] Retrieved from [4]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. globalscientificjournal.com [globalscientificjournal.com]
- 5. 2,4-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. 页面加载中... [china.guidechem.com]
